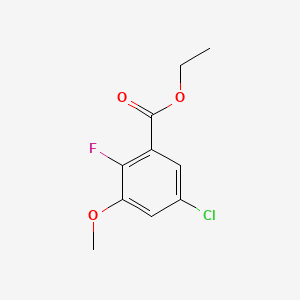

Ethyl 5-chloro-2-fluoro-3-methoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClFO3 |

|---|---|

Molecular Weight |

232.63 g/mol |

IUPAC Name |

ethyl 5-chloro-2-fluoro-3-methoxybenzoate |

InChI |

InChI=1S/C10H10ClFO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3H2,1-2H3 |

InChI Key |

LWEGTPKGXYRYJC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)OC)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Chloro 2 Fluoro 3 Methoxybenzoate

Esterification Approaches for the Benzoate (B1203000) Moiety

The final step in the synthesis of the target compound is typically the esterification of its corresponding carboxylic acid precursor, 5-chloro-2-fluoro-3-methoxybenzoic acid. Several standard methods are available for this transformation.

Direct acid-catalyzed esterification, commonly known as Fischer esterification, is a fundamental method for producing ethyl esters from carboxylic acids. This equilibrium-driven process involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the product by removing water.

A representative procedure involves dissolving 5-chloro-2-fluoro-3-methoxybenzoic acid in absolute ethanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated at reflux for several hours until analysis (e.g., by thin-layer chromatography) indicates the consumption of the starting material.

Table 1: Typical Conditions for Direct Esterification

| Parameter | Condition |

|---|---|

| Reactants | 5-chloro-2-fluoro-3-methoxybenzoic acid, Ethanol (excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4-12 hours |

Transesterification is an alternative route where an existing ester (for example, a methyl ester) is converted into another ester (the ethyl ester) by reacting it with an alcohol (ethanol) in the presence of an acid or base catalyst. This method can be advantageous if the methyl ester, Methyl 5-chloro-2-fluoro-3-methoxybenzoate, is more readily available or simpler to prepare and purify. The reaction is driven to completion by using a large excess of ethanol.

For substrates that are sensitive to the harsh conditions of strong acid and high temperatures, milder catalytic methods can be employed. One common approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in This reaction proceeds at room temperature and typically provides high yields. In this method, DCC activates the carboxylic acid, which then reacts with ethanol to form the ester. A urea (B33335) derivative is formed as a byproduct. rasayanjournal.co.in

Regioselective Installation of Halogen and Methoxy (B1213986) Groups on the Aromatic Ring

The synthesis of the precursor, 5-chloro-2-fluoro-3-methoxybenzoic acid, requires the precise and controlled introduction of the chloro, fluoro, and methoxy substituents onto the aromatic ring. The relative positions of these groups are critical and are governed by the principles of electrophilic and nucleophilic aromatic substitution.

Electrophilic aromatic substitution is a primary method for introducing halogen atoms onto a benzene (B151609) ring. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

Chlorination: The chlorine atom at the C5 position is para to the methoxy group at C3 and meta to the fluorine at C2 and the carboxyl group at C1. The methoxy group is a powerful ortho-, para-directing and activating group. Therefore, a plausible synthetic route involves the chlorination of a 2-fluoro-3-methoxybenzoic acid intermediate. The directing influence of the methoxy group would strongly favor the introduction of the chlorine atom at the C5 position. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). chemicalbook.comgoogle.com

Table 2: Example Conditions for Electrophilic Chlorination

| Precursor | Reagent | Catalyst/Solvent | Position of Chlorination |

|---|---|---|---|

| 2-Fluoro-3-methoxybenzoic acid | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) | C5 |

Fluorination: Direct electrophilic fluorination of an aromatic ring is also possible but can be more challenging. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine species ("F+"). wikipedia.orgresearchgate.net However, controlling the regioselectivity in a polysubstituted ring can be difficult. The synthesis of the target molecule is more likely to rely on introducing the fluorine atom via a nucleophilic pathway.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com The SNAr mechanism involves the attack of a nucleophile (such as fluoride (B91410) ion) on an aromatic ring that bears a good leaving group (e.g., -Cl, -Br, -NO₂) and is substituted with at least one strong electron-withdrawing group (such as -NO₂, -CN, or -COOH) positioned ortho or para to the leaving group. libretexts.org

A potential strategy for synthesizing 5-chloro-2-fluoro-3-methoxybenzoic acid via an SNAr reaction could involve a precursor like ethyl 2,5-dichloro-3-methoxybenzoate. In this molecule, the chlorine atom at C2 is ortho to the electron-withdrawing ethyl carboxylate group. Reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), at elevated temperatures could displace the C2 chlorine with fluorine. The high electronegativity of fluorine helps to activate the ring towards nucleophilic attack, making the reaction favorable despite the C-F bond being strong, as its cleavage is not the rate-determining step. masterorganicchemistry.comchemistrysteps.com

Table 3: Conceptual SNAr Fluorination Reaction

| Precursor | Reagent | Solvent | Leaving Group | Product |

|---|

This pathway provides a regiochemically controlled method for the introduction of the fluorine atom at the desired C2 position, a task that can be difficult to achieve through electrophilic substitution.

Methods for Methoxy Group Introduction

The introduction of a methoxy group onto an aromatic ring is a common transformation in organic synthesis. For a precursor such as Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate, several methods can be considered.

Williamson Ether Synthesis: This classical and widely used method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com In this context, the phenolic precursor would first be deprotonated with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the more nucleophilic phenoxide. gordon.edumasterorganicchemistry.com This phenoxide would then react with a methylating agent, like methyl iodide or dimethyl sulfate, via an SN2 mechanism to form the methoxy group. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile to promote the SN2 pathway. byjus.com

Aryl Etherification: Modern cross-coupling reactions offer alternative routes. Palladium-catalyzed methods, for instance, can directly couple aryl halides with alcohols. nih.govorganic-chemistry.org While often used to form C-N bonds (Buchwald-Hartwig amination), variations of this reaction can also form C-O bonds. beilstein-journals.orgorganic-chemistry.orgwikipedia.org For example, a palladium catalyst with a suitable phosphine (B1218219) ligand could couple a precursor like Ethyl 3-bromo-5-chloro-2-fluorobenzoate with methanol (B129727) or sodium methoxide. nih.gov Nickel-catalyzed systems have also been developed for the etherification of aryl electrophiles, including aryl chlorides, with alcohols, sometimes promoted by light. liv.ac.uk

Table 1: Comparison of Methoxy Group Introduction Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenolic precursor, Base (e.g., NaOH, NaH), Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | Polar aprotic solvent (e.g., DMF, Acetonitrile), 50-100 °C | Well-established, reliable, uses common reagents. wikipedia.orgbyjus.com | Requires a phenolic precursor; methylating agents can be toxic. |

| Palladium-Catalyzed Etherification | Aryl halide precursor, Methanol/Methoxide, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., tBuBrettPhos) | Anhydrous solvent (e.g., Toluene, Dioxane), Base (e.g., NaOtBu, Cs₂CO₃) | Mild conditions, broad substrate scope. nih.govorganic-chemistry.org | Catalyst and ligand can be expensive. |

| Nickel-Catalyzed Etherification | Aryl halide precursor, Alcohol, Nickel catalyst, Amine base | UV irradiation (optional), Organic solvent | Uses a less expensive metal catalyst. liv.ac.uk | May require specific ligands or photochemical setup. |

Convergent and Divergent Synthetic Routes

Divergent Synthesis: This strategy involves starting from a common intermediate and modifying it in different ways to produce a range of related compounds.

For this compound, both approaches are conceivable, though a linear, step-by-step elaboration is more common for this type of molecule.

Step-by-Step Elaboration of the Benzene Core

A linear, or step-by-step, synthesis is a common approach for polysubstituted benzenes. rsc.org The order of substituent introduction is critical and is dictated by the directing effects of the groups already present. fiveable.melibretexts.orgyoutube.com A plausible retrosynthetic analysis would involve disconnecting the substituents one by one, considering the most logical final step.

A potential forward synthesis could start from a readily available substituted benzoic acid. For example, starting with 2,4-difluoro-3-chlorobenzoic acid, a synthetic route could involve the following key steps:

Nitration: Introduction of a nitro group. Due to the electron-withdrawing nature of the existing halogens and carboxylic acid, this step might require harsh conditions. semanticscholar.org

Esterification: Conversion of the carboxylic acid to its ethyl ester. This can be achieved using methods like Fischer esterification with ethanol and a strong acid catalyst. researchgate.net

Reduction: The nitro group is reduced to an amino group (e.g., using Pd/C and H₂). semanticscholar.org

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group. semanticscholar.org

Etherification: The hydroxyl group is methylated to the final methoxy group using a method like the Williamson ether synthesis. semanticscholar.org

The success of this route depends on managing the regioselectivity at each step, guided by the electronic properties of the substituents. youtube.com

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy, particularly in medicinal chemistry, where functional groups are introduced or modified at the end of a synthesis. chemrxiv.org This allows for the rapid creation of analogues for structure-activity relationship studies.

For this compound, an LSF approach could involve introducing the fluorine or methoxy group as one of the final steps.

Late-Stage Fluorination: While challenging, methods for the late-stage fluorination of complex aromatic molecules are an active area of research. semanticscholar.orgmpg.de This could involve, for example, the conversion of a precursor containing a different leaving group (like a boronic acid or arylstannane) to the fluoro-substituted compound, potentially using a silver or palladium catalyst. nih.gov

Late-Stage Methoxylation: A precursor containing a hydroxyl group or a suitable halide could be converted to the final methoxy-containing product in the final step. For instance, a rhodium-catalyzed hydroxylation or alkoxylation of an aryl fluoride precursor could be envisioned, though this might be challenging given the presence of another fluorine atom in the target molecule. researchgate.net Palladium-catalyzed C-O coupling reactions are also well-suited for late-stage methoxylation. nih.govnih.gov

Modern Synthetic Techniques and Sustainable Chemistry Principles

Modern organic synthesis emphasizes the use of efficient, selective, and environmentally benign methods.

Transition-Metal Catalyzed Coupling Reactions in Precursor Synthesis

Transition-metal catalysis is indispensable for the construction of the substituted aromatic core. chemrevlett.com Reactions like the Suzuki or Buchwald-Hartwig couplings are fundamental for creating C-C or C-heteroatom bonds. beilstein-journals.orgwikipedia.org

Buchwald-Hartwig Etherification: As mentioned, this palladium-catalyzed reaction is a powerful tool for forming the C-O bond of the methoxy group, often under milder conditions than classical methods. organic-chemistry.orgnrochemistry.comlibretexts.org

Other Couplings: In a convergent synthesis, a precursor like a boronic acid could be coupled with another fragment using a Suzuki reaction to build the substituted benzene ring. These reactions are known for their high functional group tolerance.

The choice of catalyst, specifically the ligand on the metal center, is crucial for achieving high efficiency and selectivity. organic-chemistry.org

Flow Chemistry and Continuous Synthesis Considerations

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers significant advantages in terms of safety, scalability, and control over reaction parameters. acs.org

Enhanced Safety: Many reactions, such as halogenations or nitrations, can be highly exothermic or involve hazardous reagents. researchgate.netrsc.orgsemanticscholar.org Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, minimizing risks. semanticscholar.org

Improved Efficiency: Processes like esterification can be optimized in flow systems. lpp-group.comresearchgate.net Using a packed-bed reactor with a solid acid catalyst can drive the reaction to completion with short residence times. researchgate.netorganic-chemistry.org

Multi-step Synthesis: Flow systems allow for the integration of multiple reaction and purification steps into a single continuous process, which can significantly streamline the synthesis of complex molecules like this compound. acs.org

The application of these principles could lead to a more efficient, safer, and sustainable synthesis of this and other halogenated benzoate derivatives. arizona.edunih.gov

Chemical Reactivity and Transformation Pathways of Ethyl 5 Chloro 2 Fluoro 3 Methoxybenzoate

Reactions at the Ester Group

The ethyl ester group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives, including carboxylic acids, alcohols, aldehydes, and amides.

Hydrolysis and Saponification for Carboxylic Acid Formation

The ester functional group of ethyl 5-chloro-2-fluoro-3-methoxybenzoate can be readily cleaved to yield the corresponding carboxylic acid, 5-chloro-2-fluoro-3-methoxybenzoic acid. This transformation is typically achieved through hydrolysis, which can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, or saponification, is a common and efficient method for this conversion. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This process is generally irreversible and proceeds to completion. The rate of alkaline hydrolysis of benzoate (B1203000) esters is influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine and fluorine atoms present in this molecule, are expected to increase the electrophilicity of the carbonyl carbon and thus facilitate the nucleophilic attack, leading to a faster reaction rate compared to unsubstituted ethyl benzoate.

| Reaction | Reagents | Product | General Observations |

| Saponification | NaOH or KOH in aqueous alcohol | 5-chloro-2-fluoro-3-methoxybenzoic acid | Typically proceeds with high yield under mild conditions. |

| Acid Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) in water | 5-chloro-2-fluoro-3-methoxybenzoic acid | An equilibrium process that may require more forcing conditions than saponification. |

Reductions to Benzylic Alcohols and Aldehydes

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary benzylic alcohol, (5-chloro-2-fluoro-3-methoxyphenyl)methanol. This reaction proceeds via a two-step mechanism where the hydride first adds to the carbonyl group, followed by the elimination of the ethoxide and a second hydride addition to the intermediate aldehyde.

For the selective reduction to the aldehyde, 5-chloro-2-fluoro-3-methoxybenzaldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly employed for this transformation at low temperatures. The low temperature is crucial to prevent the over-reduction of the initially formed aldehyde to the alcohol.

| Product | Reducing Agent | Typical Conditions |

| (5-chloro-2-fluoro-3-methoxyphenyl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. |

| 5-chloro-2-fluoro-3-methoxybenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous non-polar solvent (e.g., toluene, hexanes) at low temperature (e.g., -78 °C). |

Aminolysis and Amidation Reactions

Aminolysis of this compound with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide, N-substituted-5-chloro-2-fluoro-3-methoxybenzamide. This reaction involves the nucleophilic attack of the amine on the ester carbonyl group. While the direct reaction of esters with amines is possible, it is often slow. The reaction rate can be enhanced by heating or by using a catalyst. In some cases, the aminolysis of esters can be facilitated by the use of organoaluminum reagents or by converting the amine to a more nucleophilic amide anion with a strong base.

| Reactant | Product |

| Ammonia (NH₃) | 5-chloro-2-fluoro-3-methoxybenzamide |

| Primary Amine (RNH₂) | N-alkyl-5-chloro-2-fluoro-3-methoxybenzamide |

| Secondary Amine (R₂NH) | N,N-dialkyl-5-chloro-2-fluoro-3-methoxybenzamide |

Grignard and Organolithium Additions to the Ester

The reaction of this compound with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) leads to the formation of tertiary alcohols. This transformation involves a double addition of the organometallic reagent to the ester carbonyl group. The first equivalent of the organometallic reagent adds to the carbonyl, leading to the formation of a ketone intermediate after the elimination of the ethoxide. This intermediate ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to form the tertiary alcohol upon acidic workup. It is generally not possible to isolate the ketone intermediate in this reaction.

Reactions Involving Aromatic Halogens (Chlorine and Fluorine)

The chlorine and fluorine atoms attached to the aromatic ring are potential sites for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on the aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the ester group (-COOEt) is an electron-withdrawing group.

The fluorine atom at the 2-position is ortho to the ester group, and the chlorine atom at the 5-position is meta to the ester. The methoxy (B1213986) group at the 3-position is an electron-donating group. The relative reactivity of the halogens towards SNAr is influenced by their position relative to the activating ester group and their intrinsic leaving group ability in this type of reaction, where fluoride (B91410) is often a better leaving group than chloride.

The presence of the electron-withdrawing ester group at the ortho position to the fluorine atom makes this fluorine a likely site for nucleophilic attack. youtube.com The negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the ester group, providing significant stabilization. The chlorine atom, being meta to the ester, is less activated towards SNAr. Therefore, it is expected that a strong nucleophile would preferentially displace the fluorine atom.

| Potential Leaving Group | Position Relative to Activating Group (-COOEt) | Expected Reactivity in SNAr | Rationale |

| Fluorine | ortho | More reactive | Activated by the ortho ester group, which can stabilize the intermediate Meisenheimer complex through resonance. Fluorine is also generally a better leaving group in SNAr. nih.gov |

| Chlorine | meta | Less reactive | The meta position does not allow for direct resonance stabilization of the negative charge in the Meisenheimer complex by the ester group. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The halogen substituents on the aromatic ring of this compound serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond in these reactions generally follows the trend I > Br > Cl >> F. Consequently, the C-Cl bond is the more likely site for cross-coupling compared to the much stronger and less reactive C-F bond. rsc.orgrsc.org

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling the aryl halide with an organoboron compound, typically a boronic acid or ester. For this compound, this would likely occur at the C5 position to displace the chlorine atom. These reactions are valued for their mild conditions and tolerance of various functional groups.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed, which pairs the aryl halide with a terminal alkyne. wikipedia.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. The reaction would selectively form a C(sp)-C(sp²) bond at the C5 position of the benzene (B151609) ring.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine. It is a versatile method for synthesizing arylamines from a wide range of amine coupling partners, including primary and secondary amines, anilines, and other N-heterocycles.

Below is a table summarizing typical conditions for these reactions, illustrating the potential transformations of this compound.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Potential Product Structure |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DMF/H₂O | Ethyl 2-fluoro-3-methoxy-5-arylbenzoate |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | Ethyl 5-(alkynyl)-2-fluoro-3-methoxybenzoate |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or K₂CO₃ | Toluene or Dioxane | Ethyl 5-(amino)-2-fluoro-3-methoxybenzoate |

Reductive Dehalogenation Strategies

Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom. This transformation can be useful for removing halogen atoms selectively when they are no longer needed in a synthetic sequence. Given the differential reactivity of C-Cl and C-F bonds, it is possible to selectively remove the chlorine atom from this compound while leaving the fluorine atom intact.

Common methods for reductive dehalogenation of aryl chlorides include catalytic hydrogenation (using a palladium catalyst and a hydrogen source like H₂ gas or formate (B1220265) salts) or the use of metal hydrides.

| Reagent/System | Typical Conditions | Potential Product |

|---|---|---|

| H₂ gas, Pd/C | MeOH or EtOH solvent, presence of a base (e.g., NEt₃) | Ethyl 2-fluoro-3-methoxybenzoate |

| NaBH₄, PdCl₂ | Methanol (B129727) or similar protic solvent | Ethyl 2-fluoro-3-methoxybenzoate |

| Ammonium formate, Pd/C | Methanol or isopropanol, reflux | Ethyl 2-fluoro-3-methoxybenzoate |

Reactions at the Methoxy Group

The methoxy (-OCH₃) group is another key functional site within the molecule, susceptible to cleavage or oxidation under specific conditions.

Demethylation Reactions to Phenols

The conversion of the methoxy group to a hydroxyl group (phenol) is a common transformation. This demethylation is typically achieved using strong Lewis acids or nucleophilic reagents. The resulting phenol, Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate, can serve as a precursor for further derivatization, such as ether or ester formation.

| Reagent | Typical Conditions | Product |

| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), low temperature (-78 °C to rt) | Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate |

| Trimethylsilyl iodide (TMSI) | Acetonitrile (B52724) (MeCN), reflux | Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate |

| Pyridinium hydrochloride | High temperature (melt, ~200 °C) | Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate |

Oxidation Pathways

While the methoxy group itself is relatively resistant to oxidation, particularly compared to the aromatic ring, certain powerful oxidants can effect changes. ias.ac.in Enzymatic systems, such as unspecific peroxygenases, have been shown to catalyze both the demethylation and subsequent oxidation of anisole (B1667542) derivatives. nih.gov In chemical synthesis, oxidation of substituted anisoles can sometimes lead to quinone formation, although this often requires specific substitution patterns and reaction conditions. For this compound, direct oxidation of the methoxy group is less common than reactions involving the aromatic ring itself. ias.ac.inresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Ring System

The aromatic ring of this compound has two available hydrogen atoms for substitution reactions, at the C4 and C6 positions. The feasibility and regioselectivity of these substitutions are determined by the electronic properties of the existing substituents.

Directing Effects of Existing Substituents

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgyoutube.com The rate and position of this attack are governed by the activating or deactivating nature of the substituents already present. fiveable.melibretexts.orglumenlearning.com

-OCH₃ (Methoxy): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org

-F (Fluoro) and -Cl (Chloro): Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu

-COOEt (Ethyl Ester): This is a deactivating group and a meta-director because it withdraws electron density from the ring through both induction and resonance. fiveable.me

The C4 position is ortho to the methoxy group and meta to the chloro and ester groups.

The C6 position is ortho to the methoxy and fluoro groups.

Considering these effects, the methoxy group will direct incoming electrophiles primarily to the C4 and C6 positions. Steric hindrance from the adjacent fluoro and ester groups might influence the relative rates of attack at these two sites. The strong activation by the methoxy group generally overrides the deactivating effects of the halogens and the ester group, making EAS reactions plausible. youtube.com

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group (usually a halide) on the ring. libretexts.orgyoutube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. acgpubs.orgnih.gov In this compound, the ethyl ester group is electron-withdrawing. It is para to the fluorine atom and meta to the chlorine atom. This positioning makes the C-F bond more susceptible to nucleophilic attack than the C-Cl bond, a reversal of the typical reactivity seen in palladium-catalyzed reactions. researchgate.net

| Substituent | Position | Electronic Effect | Directing Influence (EAS) |

|---|---|---|---|

| -F | C2 | Inductively withdrawing, resonance donating | Deactivating, ortho, para-director |

| -OCH₃ | C3 | Inductively withdrawing, strongly resonance donating | Activating, ortho, para-director |

| -COOEt | C1 | Inductively and resonance withdrawing | Deactivating, meta-director |

| -Cl | C5 | Inductively withdrawing, resonance donating | Deactivating, ortho, para-director |

Challenges in Regioselectivity for Further Functionalization

Achieving regioselectivity in the further functionalization of this compound presents a significant synthetic challenge. The presence of multiple directing groups with conflicting influences complicates the prediction and control of reaction outcomes.

The methoxy group strongly directs incoming electrophiles to the C4 and C6 positions (ortho and para, respectively). However, the C6 position is already occupied by the ethyl carboxylate group. The C4 position is sterically hindered by the adjacent methoxy and chloro groups. The chloro and fluoro groups also direct ortho and para. For the chloro group at C5, the ortho positions are C4 and C6, and the para position is C2. For the fluoro group at C2, the ortho positions are C1 and C3, and the para position is C5. The ethyl carboxylate group at C1 directs incoming groups to the meta positions, C3 and C5.

This intricate web of directing effects means that electrophilic substitution is likely to yield a mixture of products, with the precise ratio depending on the reaction conditions and the nature of the electrophile. For instance, nitration or halogenation could potentially occur at the less sterically hindered C4 position, but side products are highly probable.

Nucleophilic aromatic substitution also faces regioselectivity challenges. While the fluorine at C2 is a potential leaving group, the positions ortho and para to the strongly electron-withdrawing nitro group (if introduced) would be more activated towards nucleophilic attack.

Overcoming these regioselectivity issues may require the use of advanced synthetic strategies, such as the installation of temporary blocking groups or the utilization of catalyst-controlled C-H functionalization that can override the inherent directing effects of the existing substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 4-Nitro derivative | The methoxy group is the strongest activating group, directing ortho/para. The C4 position is the most likely site, despite some steric hindrance. |

| Bromination (Br₂/FeBr₃) | 4-Bromo derivative | Similar to nitration, the methoxy group's directing effect is expected to dominate. |

| Friedel-Crafts Acylation | Low reactivity/Complex mixture | The ring is strongly deactivated, making Friedel-Crafts reactions difficult. Multiple directing groups would lead to a mixture of products if the reaction proceeds. |

Stereochemical Aspects in Derivatives of this compound

The parent molecule, this compound, is achiral. However, the introduction of new functional groups or modification of existing ones can lead to the formation of chiral derivatives. The stereochemical outcomes of such reactions are of significant interest, particularly in the synthesis of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects.

For instance, if a reaction were to introduce a new chiral center, for example, through the addition of a substituent at a prostereogenic position, the formation of enantiomers or diastereomers would be possible. The inherent chirality of the reaction environment, such as the use of a chiral catalyst or auxiliary, would be necessary to induce stereoselectivity and favor the formation of one stereoisomer over the other.

Furthermore, it has been observed that even achiral benzoic acid derivatives can participate in the formation of chiral supramolecular structures, such as cocrystals with other organic molecules. This highlights that stereochemical considerations are not limited to the creation of covalently bonded chiral centers but also extend to the spatial arrangement of molecules in the solid state.

The development of stereoselective transformations for derivatives of this compound would be a valuable endeavor, expanding the synthetic utility of this compound and enabling access to a wider range of potentially useful molecules with defined three-dimensional structures.

Table 2: Potential Stereochemical Outcomes in the Derivatization of this compound

| Reaction Type | Potential for Chirality | Method for Stereocontrol |

| Introduction of a chiral substituent | Yes | Use of an enantiomerically pure starting material. |

| Creation of a new stereocenter | Yes | Asymmetric catalysis, use of chiral auxiliaries, or substrate-controlled diastereoselective reactions. |

| Formation of atropisomers | Possible with bulky ortho substituents | Hindered rotation around a single bond could lead to stable, separable rotational isomers. |

| Supramolecular chirality | Yes | Cocrystallization with a chiral coformer. |

Advanced Spectroscopic and Analytical Investigations of Ethyl 5 Chloro 2 Fluoro 3 Methoxybenzoate and Its Chemical Transformations

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of Ethyl 5-chloro-2-fluoro-3-methoxybenzoate and its reaction products. By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions, which is critical for identifying unknown compounds and confirming the structures of expected products.

Application in Reaction Monitoring:

In the context of chemical reactions involving this compound, HRMS can be used to monitor the progress of a reaction in real-time. By analyzing aliquots from the reaction mixture at different time points, it is possible to track the disappearance of the starting material and the appearance of intermediates and final products. This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Product Identification:

Following a chemical transformation, HRMS is employed to identify the resulting products. The high mass accuracy of this technique allows for the confident assignment of molecular formulas to the observed ions. For instance, in a hypothetical hydrolysis of this compound to its corresponding carboxylic acid, HRMS would be able to distinguish the product from other potential byproducts with very similar masses.

Hypothetical HRMS Data for this compound:

| Ion Type | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₁ClFO₃ | 233.0375 |

| [M+Na]⁺ | C₁₀H₁₀ClFO₃Na | 255.0194 |

This table represents theoretical values and is for illustrative purposes only.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques are necessary for unambiguous structural assignment, especially for complex molecules.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the molecule. For this compound, COSY would be used to confirm the connectivity within the ethyl group and the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the ester group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy):

NOESY provides information about the spatial proximity of protons. This is especially important for determining the stereochemistry and conformation of molecules. For this compound, NOESY could be used to confirm the through-space proximity of the methoxy (B1213986) group protons to the adjacent aromatic proton.

Expected ¹H NMR Chemical Shifts (Illustrative):

| Protons | Multiplicity | Chemical Shift (ppm) |

| CH₃ (ethyl) | triplet | ~1.4 |

| CH₂ (ethyl) | quartet | ~4.4 |

| OCH₃ | singlet | ~3.9 |

| Aromatic H | multiplet | ~7.0-7.5 |

This table is a hypothetical representation of expected chemical shifts.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis during Reactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are highly valuable for monitoring the chemical transformations of this compound.

FT-IR Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional group. For this compound, key vibrational bands would include the C=O stretching of the ester group, C-O stretching, C-Cl stretching, C-F stretching, and various aromatic C-H and C=C vibrations. During a reaction, changes in the FT-IR spectrum, such as the disappearance of the ester C=O band and the appearance of a broad O-H band in a hydrolysis reaction, can be used to follow the conversion.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations would likely produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies (Illustrative):

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | ~1720 |

| C-O (ester) | Stretching | ~1250 |

| C-Cl | Stretching | ~700-800 |

| C-F | Stretching | ~1000-1100 |

| Aromatic C=C | Stretching | ~1450-1600 |

This table provides approximate ranges for characteristic vibrational frequencies.

X-ray Crystallography of Key Intermediates or Derivatives for Definitive Structural Assignment

This technique is particularly powerful when NMR and other spectroscopic methods provide ambiguous results. The resulting crystal structure can confirm the connectivity of the atoms and the stereochemistry of the molecule with a very high degree of confidence. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used chromatographic methods in organic chemistry.

HPLC (High-Performance Liquid Chromatography):

HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. By monitoring the elution of the compound with a UV detector, it is possible to assess its purity and quantify its amount in a sample. HPLC is also an excellent tool for monitoring the progress of a reaction by analyzing the composition of the reaction mixture over time.

GC-MS (Gas Chromatography-Mass Spectrometry):

For volatile and thermally stable compounds, GC-MS is a powerful analytical technique. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides mass information for identification. GC-MS is highly sensitive and can be used to identify and quantify the components of a complex mixture, making it suitable for purity assessment and reaction monitoring of this compound, provided it is sufficiently volatile.

Computational Chemistry and Theoretical Studies of Ethyl 5 Chloro 2 Fluoro 3 Methoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of Ethyl 5-chloro-2-fluoro-3-methoxybenzoate. Density Functional Theory (DFT) is a prominent method employed for this purpose, offering a balance between computational cost and accuracy. nih.gov The choice of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), is crucial for obtaining reliable results. nih.gov These calculations can elucidate the distribution of electron density, molecular geometry, and various electronic properties.

The optimized molecular geometry provides the most stable arrangement of atoms in the molecule, from which bond lengths, bond angles, and dihedral angles can be determined. The electronic properties, such as the dipole moment and total energy, offer insights into the molecule's polarity and stability. For instance, a higher dipole moment suggests a more polar molecule, which can influence its solubility and intermolecular interactions. The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, can reveal the electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| Total Energy (Hartree) | -1257.89 |

| Dipole Moment (Debye) | 3.45 |

Note: The data presented in this table is illustrative and based on typical values for similar molecules.

Prediction of Reactivity and Reaction Pathways via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO can identify the specific regions of the molecule that are most likely to participate in chemical reactions.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.78 |

| LUMO | -1.23 |

Note: The data presented in this table is illustrative and based on typical values for similar molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, primarily around the ester and methoxy (B1213986) functional groups. The rotation around these bonds can lead to different conformers, each with a distinct energy.

A potential energy surface (PES) scan is a computational technique used to explore the energy landscape of a molecule as a function of one or more dihedral angles. By systematically rotating a specific bond and calculating the energy at each step, a profile of the potential energy can be generated. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between conformers. The relative energies of the different conformers determine their population at a given temperature, with lower energy conformers being more abundant.

Table 3: Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 180° | 0.00 |

| 2 | 0° | 2.5 |

Note: The data presented in this table is illustrative and based on typical values for similar molecules.

Solvent Effects on Reactivity: Computational Modeling

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational modeling of solvent effects is crucial for accurately predicting reactivity in solution. There are two main approaches to modeling solvent effects: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of the specific solute-solvent interactions, such as hydrogen bonding.

The choice of solvent can alter the relative energies of different conformers, the energies of frontier orbitals, and the activation energies of reactions. For a polar molecule like this compound, polar solvents are expected to have a more pronounced effect on its properties.

Table 4: Calculated Dipole Moment of this compound in Different Solvents

| Solvent | Dielectric Constant | Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 3.45 |

| Chloroform | 4.81 | 4.12 |

| Ethanol (B145695) | 24.55 | 4.68 |

Note: The data presented in this table is illustrative and based on typical values for similar molecules.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. dergipark.org.tr These predictions are invaluable for the structural elucidation and characterization of molecules like this compound.

The calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. dergipark.org.tr By comparing the calculated spectrum with the experimental one, the vibrational modes associated with specific functional groups can be assigned, confirming the molecular structure. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr The predicted chemical shifts for 1H and 13C nuclei can be compared with experimental NMR data to aid in the assignment of signals and to verify the proposed structure. The correlation between theoretical and experimental spectra serves as a robust validation of the computational model and the molecular structure.

Table 5: Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|---|

| C=O stretch | 1785 | 1725 | 1720 |

| C-O stretch (ester) | 1280 | 1235 | 1240 |

Note: The data presented in this table is illustrative and based on typical values for similar molecules.

Applications of Ethyl 5 Chloro 2 Fluoro 3 Methoxybenzoate As a Key Intermediate in Targeted Synthesis

Precursor to Biologically Active Heterocyclic Compounds (Synthetic Routes)

The unique substitution pattern of Ethyl 5-chloro-2-fluoro-3-methoxybenzoate makes it an ideal precursor for the synthesis of various biologically active heterocyclic compounds. The presence of multiple reaction sites allows for the construction of complex ring systems that are often found in pharmacologically active molecules.

One important class of heterocyclic compounds that can be synthesized from precursors similar to this compound are pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are known to exhibit a wide range of biological activities, including kinase inhibition. For instance, in the synthesis of selective PI3Kδ inhibitors, a related starting material, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, undergoes a series of transformations to yield the final active compounds. nih.gov A plausible synthetic route starting from this compound could involve initial condensation with a suitable hydrazine (B178648) derivative to form a pyrazole (B372694) ring, followed by reaction with a three-carbon building block to construct the fused pyrimidine (B1678525) ring. The reactivity of the chloro and fluoro substituents can be exploited for further functionalization and diversification of the resulting heterocyclic core.

Another example of the synthesis of bioactive heterocycles involves the preparation of quinoline (B57606) derivatives. Substituted anilines, which can be derived from benzoic acid derivatives, are key starting materials in classic quinoline syntheses like the Conrad-Limpach-Knorr synthesis. jptcp.com By analogy, this compound could be converted to the corresponding aniline (B41778) derivative, which can then be reacted with β-ketoesters to construct the quinoline scaffold, a core structure in many antimicrobial and anticancer agents. jptcp.com

The following table summarizes potential synthetic routes to biologically active heterocyclic compounds starting from this compound, based on established chemical methodologies for similar substrates.

| Target Heterocycle | Key Reactions | Potential Biological Activity |

| Pyrazolo[1,5-a]pyrimidines | Condensation with hydrazine derivatives, cyclization | Kinase inhibition |

| Quinolines | Reduction of a nitro precursor, Conrad-Limpach-Knorr synthesis | Antimicrobial, Anticancer |

| Benzimidazoles | Reaction with o-phenylenediamines | Antimycobacterial |

Building Block for Advanced Pharmaceutical Intermediates (Chemical Synthesis)

This compound serves as a crucial building block for the synthesis of advanced pharmaceutical intermediates, which are then elaborated into final drug substances. The compound's functional groups provide handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

A notable application of a closely related compound, methyl 5-chloro-3-fluoro-2-methylbenzoate, is in the synthesis of ERK1/2 kinase inhibitors. google.com In a multi-step synthesis, the benzoic acid derivative is first coupled with bis(pinacolato)diboron (B136004) and then with a substituted pyrimidine to form a key intermediate. This intermediate then undergoes further reactions to yield the final kinase inhibitor. This example highlights how the substituted benzoic acid core of this compound can be utilized in modern cross-coupling reactions to build complex pharmaceutical agents.

Furthermore, the synthesis of gefitinib, a tyrosine kinase inhibitor, starts from methyl 3-hydroxy-4-methoxybenzoate, a compound with a substitution pattern that can be conceptually related to this compound. nih.gov The synthesis involves a sequence of nitration, reduction, cyclization, and chlorination steps to build the quinazoline (B50416) core of the drug. This demonstrates a potential synthetic pathway where the functional groups on the benzoic acid ring direct the formation of a key heterocyclic system in a pharmaceutical ingredient.

The table below outlines the role of this compound as a building block in the synthesis of advanced pharmaceutical intermediates.

| Pharmaceutical Intermediate | Synthetic Methodology | Target Drug Class |

| Substituted phenyl-pyrimidines | Suzuki or Stille cross-coupling | Kinase inhibitors |

| Quinazoline precursors | Nitration, reduction, cyclization, chlorination | Tyrosine kinase inhibitors |

| Benzamide (B126) derivatives | Amidation with functionalized amines | Various therapeutic agents |

Role in Agrochemical Synthesis and Precursor Development (Synthetic Pathways)

In the field of agrochemicals, substituted benzoic acids and their esters are important precursors for the development of new herbicides, insecticides, and fungicides. The specific substituents on this compound can contribute to the biological activity and selectivity of the final agrochemical product.

For example, a patent application describes methods for preparing 5-chloro-2-((ethoxycarbonyl)amino)-3-methylbenzoic acid derivatives, which are useful for the preparation of certain anthranilamide insecticides. justia.com While not the exact compound, this illustrates how a substituted chlorobenzoic acid can be a key starting material for a class of potent insecticides. The synthesis involves the introduction of an amino group, which is then further functionalized.

The development of novel fungicides also often involves the use of halogenated and methoxy-substituted aromatic compounds. The unique combination of substituents in this compound could be exploited to create novel fungicidal compounds with improved efficacy and a broader spectrum of activity. The synthesis of such compounds could involve the conversion of the ethyl ester to an amide or a hydrazide, followed by cyclization to form a heterocyclic ring system known to possess fungicidal properties.

The following table summarizes the potential role of this compound in agrochemical synthesis.

| Agrochemical Class | Synthetic Pathway | Mode of Action (Example) |

| Insecticides | Conversion to anthranilamide derivatives | Ryanodine receptor modulators |

| Herbicides | Derivatization to form active phenoxy herbicides | Disruption of plant growth |

| Fungicides | Synthesis of novel heterocyclic systems | Inhibition of fungal cell wall synthesis |

Synthesis of Specialized Organic Materials and Ligands (Chemical Methodology)

Beyond its applications in the life sciences, this compound can also be utilized as a precursor in the synthesis of specialized organic materials and ligands for catalysis. The electronic properties and steric hindrance imparted by the substituents can be fine-tuned to create materials with desired optical, electronic, or coordination properties.

For instance, substituted benzoic acids are used in the synthesis of liquid crystals and other advanced materials. The rigid core of the benzene (B151609) ring, combined with the polar functional groups of this compound, could be incorporated into larger molecular structures to induce specific mesophases.

In the field of coordination chemistry, the ester and methoxy (B1213986) groups of this compound can be modified to create novel ligands for metal catalysts. For example, the ester could be hydrolyzed to the carboxylic acid, which can then coordinate to a metal center. The fluoro and chloro substituents can influence the electronic properties of the ligand, thereby modulating the reactivity and selectivity of the catalyst.

The table below highlights potential applications of this compound in the synthesis of specialized organic materials and ligands.

| Material/Ligand Type | Key Synthetic Transformations | Potential Application |

| Liquid Crystal Precursors | Elaboration of the aromatic core into larger, rigid structures | Display technologies |

| Metal-Organic Framework (MOF) Linkers | Hydrolysis of the ester to a carboxylic acid | Gas storage and separation |

| Chiral Ligands for Asymmetric Catalysis | Introduction of a chiral auxiliary | Enantioselective synthesis |

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs)

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and agrochemical development. By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key structural features responsible for its potency and selectivity. This compound is an excellent starting material for the synthesis of analogs for SAR studies due to its multiple points for diversification.

For example, in the development of new antiplasmodial agents, a series of 2-phenoxybenzamide (B1622244) derivatives were synthesized to explore the impact of different substituents on their activity. mdpi.com Although not directly using the title compound, this study exemplifies the approach. Starting with this compound, one could systematically replace the chloro, fluoro, and methoxy groups with other substituents to probe their influence on the biological activity of a target molecule.

The ethyl ester group can be easily converted into a variety of other functional groups, such as amides, hydrazides, or alcohols, allowing for the introduction of a wide range of substituents at this position. The chloro and fluoro groups can be displaced through nucleophilic aromatic substitution reactions, providing another avenue for analog synthesis.

The following table outlines how this compound can be used in the design and synthesis of analogs for SAR studies.

| Position of Modification | Synthetic Reaction | Purpose of Modification |

| Ethyl Ester (Position 1) | Amidation, hydrolysis, reduction | Investigate the role of the ester group and introduce diverse substituents |

| Fluoro (Position 2) | Nucleophilic aromatic substitution | Probe the importance of the fluorine atom for activity and selectivity |

| Methoxy (Position 3) | Demethylation followed by etherification | Explore the effect of different alkoxy groups on potency |

| Chloro (Position 5) | Nucleophilic aromatic substitution, cross-coupling | Evaluate the impact of various substituents at this position |

Future Directions and Emerging Research Opportunities for Ethyl 5 Chloro 2 Fluoro 3 Methoxybenzoate

Development of Novel Catalytic Systems for its Synthesis and Transformations

The efficient synthesis and subsequent modification of polysubstituted aromatic compounds like Ethyl 5-chloro-2-fluoro-3-methoxybenzoate are paramount for its application in research. Future efforts will likely focus on developing novel catalytic systems to improve yield, selectivity, and sustainability. Research into advanced palladium, copper, or nickel-catalyzed cross-coupling reactions could provide more efficient methods for introducing the chloro, fluoro, and methoxy (B1213986) groups onto the benzene (B151609) ring.

Furthermore, the development of catalysts for late-stage functionalization would be a significant breakthrough. This involves selectively modifying the existing structure to create derivatives. For instance, C-H activation catalysis could enable the introduction of new functional groups at specific positions on the aromatic ring, bypassing the need for multi-step synthetic sequences that begin from simpler starting materials.

Table 1: Potential Catalytic Systems for Investigation

| Catalytic Approach | Target Transformation | Potential Advantages |

|---|---|---|

| Custom Ligand-Palladium Complexes | Cross-coupling for ring synthesis | Higher yields, lower catalyst loading, milder reaction conditions |

| C-H Activation Catalysis (e.g., Rh, Ru) | Direct functionalization of the aromatic ring | Increased atom economy, access to novel derivatives |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms represents a major opportunity to accelerate research. researchgate.netrsc.org High-Throughput Experimentation (HTE) utilizes robotic systems to perform a large number of reactions in parallel, allowing for the rapid screening of catalysts, reagents, and reaction conditions. researchgate.net By employing HTE, researchers can quickly identify the optimal conditions for synthesizing the target compound or for converting it into a library of derivatives. researchgate.net

Automated platforms, often coupled with flow chemistry, can overcome challenges associated with scale-up and can handle reactions that are difficult to control in traditional batch processes. rsc.org This approach would not only enhance the efficiency of producing this compound but also facilitate the systematic exploration of its chemical reactivity.

Exploration of Photoredox and Electrochemistry in its Derivatization

Modern synthetic methods like photoredox catalysis and electrochemistry offer unique pathways for chemical transformations under mild conditions. These techniques could be instrumental in the derivatization of this compound. Photoredox catalysis, which uses light to initiate chemical reactions, could enable novel C-H functionalization or cross-coupling reactions that are not accessible through traditional thermal methods.

Similarly, electrochemistry provides a reagent-free method for oxidation and reduction, allowing for precise control over reactions. This could be applied to modify the substituent groups on the benzene ring or to initiate cyclization reactions with other molecules, thereby creating a diverse range of new compounds for biological screening.

Machine Learning and Artificial Intelligence Applications in Retrosynthetic Analysis and Reaction Prediction

Furthermore, ML models can be trained to predict the outcome of unknown reactions. By inputting the structure of this compound and potential reactants, these models could predict the likely products and yields. This predictive power would significantly reduce the amount of trial-and-error experimentation required, saving time and resources in the discovery of new derivatives.

Expanding the Chemical Space of its Derivatives for Novel Chemical Entity Discovery

The core value of this compound lies in its potential as a building block for new chemical entities. The unique arrangement of its substituents—an electron-withdrawing chlorine, a strongly electronegative fluorine, and an electron-donating methoxy group—provides a distinct electronic and steric profile. This makes it an attractive starting point for creating libraries of compounds for drug discovery and materials science. Research on structurally related 4-amino-5-chloro-2-methoxybenzoic acid esters has shown that such scaffolds can yield potent compounds, for example, as agonists and antagonists for 5-HT4 receptors. nih.gov Similarly, other benzamide (B126) derivatives have been investigated for various biological activities. researchgate.netzendy.io

Future work should focus on systematically modifying the ester group, substituting the existing chloro and fluoro atoms, and functionalizing the aromatic ring to explore the surrounding chemical space. This exploration could lead to the discovery of molecules with novel biological activities or material properties. For instance, derivatives of related benzisoxazoles have been synthesized and shown to act as α-glucosidase inhibitors. nih.gov

Table 2: Proposed Derivative Classes for Synthesis and Screening

| Derivative Class | Synthetic Strategy | Potential Application Area |

|---|---|---|

| Amides | Reaction of the ester with various amines | Drug Discovery (e.g., enzyme inhibitors) |

| Biaryl Compounds | Suzuki or Stille coupling at the chloro position | Materials Science (e.g., organic electronics) |

| Heterocyclic Derivatives | Annulation reactions involving the ester and methoxy groups | Agrochemicals, Pharmaceuticals |

Q & A

Q. What are the recommended safety protocols for handling Ethyl 5-chloro-2-fluoro-3-methoxybenzoate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use and dispose of contaminated gloves properly .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors or dust. Ensure emergency eye-wash stations and safety showers are accessible .

- Storage: Keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from ignition sources. Monitor container integrity periodically to prevent degradation or leakage .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Reaction Variables: Test solvent systems (e.g., dichloromethane vs. THF), catalysts (e.g., H₂SO₄ vs. TsOH), and temperatures (room temp vs. reflux) to maximize yield. Monitor reaction progress via TLC or HPLC.

- Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via melting point analysis and NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to identify substituent patterns (e.g., methoxy at C3, chloro at C5). Compare chemical shifts with structurally related esters (e.g., methyl benzoate derivatives) .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns consistent with chlorine and fluorine .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Prepare buffered solutions (pH 1–13) and incubate the compound at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-UV and identify byproducts using LC-MS.

- Thermogravimetric Analysis (TGA): Measure thermal stability by heating the compound at 5°C/min to 300°C under nitrogen. Correlate decomposition events with DSC endotherms .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Crystallographic Validation: Grow single crystals via slow evaporation (e.g., in ethanol/water) and perform X-ray diffraction to confirm molecular geometry. Compare experimental bond angles/distances with computational models (DFT) .

- Dynamic NMR (DNMR): Investigate conformational exchange at variable temperatures (e.g., −50°C to 50°C) to detect rotameric equilibria or hindered rotation of substituents .

Q. What strategies are effective for determining purity when supplier-provided analytical data are unavailable?

Methodological Answer:

- Multi-Method Cross-Validation: Combine quantitative ¹H NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) and HPLC-DAD/ELSD to assess purity.

- Elemental Analysis: Verify %C, %H, and %Cl/F content matches theoretical values. Use ion chromatography to quantify halide impurities .

Data Contradiction Analysis

Q. How can discrepancies between theoretical and observed reaction yields be systematically investigated?

Methodological Answer:

- Byproduct Profiling: Use GC-MS or LC-HRMS to identify side products (e.g., ester hydrolysis products or halogen displacement intermediates).

- Kinetic Studies: Conduct time-resolved experiments to track intermediate formation (e.g., via in-situ IR spectroscopy). Adjust stoichiometry or reaction time to suppress competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.